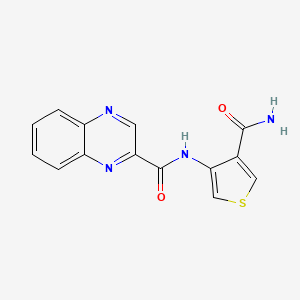
N-(4-carbamoylthiophène-3-yl)quinoxaline-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-carbamoylthiophen-3-yl)quinoxaline-2-carboxamide: is a chemical compound that has garnered attention in scientific research due to its unique structure and diverse applications. This compound is part of the quinoxaline family, which is known for its significant pharmacological and industrial uses.
Applications De Recherche Scientifique
N-(4-carbamoylthiophen-3-yl)quinoxaline-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound exhibits significant antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: It is explored for its potential in treating infectious diseases and cancer.
Industry: The compound is used in materials science for developing new materials with unique properties.
Méthodes De Préparation
The synthesis of N-(4-carbamoylthiophen-3-yl)quinoxaline-2-carboxamide typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline core . The thiophene ring is then introduced through various synthetic routes, often involving the use of thiophene-3-carboxylic acid derivatives . Industrial production methods may adopt green chemistry principles to enhance efficiency and reduce environmental impact .
Analyse Des Réactions Chimiques
N-(4-carbamoylthiophen-3-yl)quinoxaline-2-carboxamide undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can yield quinoxaline-2-carboxamide derivatives with altered pharmacological properties.
Substitution: Substitution reactions, particularly at the thiophene ring, can introduce various functional groups, enhancing the compound’s biological activity. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.
Mécanisme D'action
The mechanism of action of N-(4-carbamoylthiophen-3-yl)quinoxaline-2-carboxamide involves its interaction with various molecular targets. It can cause DNA damage, leading to its antimicrobial and anticancer effects . The compound’s structure allows it to bind to specific enzymes and receptors, disrupting their normal function and leading to cell death .
Comparaison Avec Des Composés Similaires
N-(4-carbamoylthiophen-3-yl)quinoxaline-2-carboxamide is unique due to its combined quinoxaline and thiophene structures. Similar compounds include:
Quinoxaline-2-carboxamide: Lacks the thiophene ring, resulting in different biological activities.
Thiophene-3-carboxamide: Lacks the quinoxaline core, leading to distinct pharmacological properties.
Quinoxaline-1,4-di-N-oxide derivatives: Known for their antimicrobial and anticancer activities but differ in their oxidation state and specific applications.
This compound’s unique structure and diverse applications make it a valuable subject for ongoing research and development in various scientific fields.
Propriétés
IUPAC Name |
N-(4-carbamoylthiophen-3-yl)quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O2S/c15-13(19)8-6-21-7-12(8)18-14(20)11-5-16-9-3-1-2-4-10(9)17-11/h1-7H,(H2,15,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVRLLSXJGUEKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C(=O)NC3=CSC=C3C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-chloro-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2480500.png)
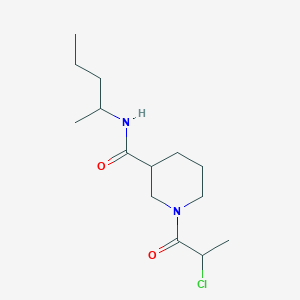
![N-[2-(dimethylamino)pyrimidin-5-yl]-2,5-dimethylbenzamide](/img/structure/B2480504.png)
![Methyl (1R,2R,4R,5R)-5-(prop-2-enoylamino)bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2480506.png)
![2-Cyclopropyl-4-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B2480507.png)
![9-(2,4-dimethoxyphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2480508.png)
![2,5-dimethyl-N-{2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}furan-3-carboxamide](/img/structure/B2480509.png)
![8-(3,4-dimethoxyphenethyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2480510.png)
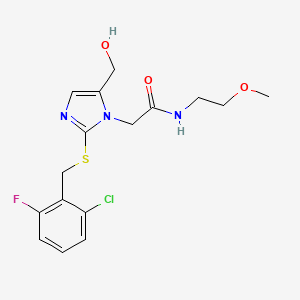

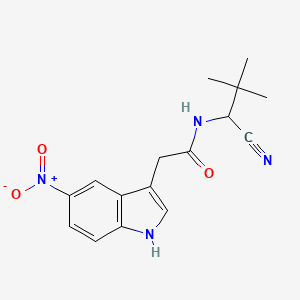
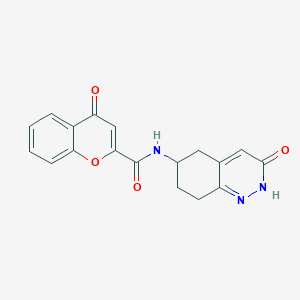
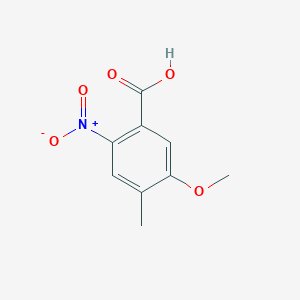
![4-{5-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B2480521.png)
